1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13581795
Molecular Formula: C12H11N3O4
Molecular Weight: 261.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11N3O4 |
|---|---|
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 1-[(4-methylphenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)6-14-7-10(12(16)17)11(13-14)15(18)19/h2-5,7H,6H2,1H3,(H,16,17) |
| Standard InChI Key | LNLZKFLVYPJCNP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O |
Introduction
1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole class. It features a pyrazole ring substituted with a nitro group, a methylbenzyl group, and a carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry and agrochemicals.
Synthesis Pathway
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Starting Materials: Pyrazole derivatives
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Reaction Conditions: Various conditions depending on the specific synthesis route
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Product Yield: Varies based on the efficiency of the synthesis method
Biological Activities and Applications
1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid exhibits diverse biological activities, which make it a candidate for applications in both medicinal chemistry and agrochemicals. The specific biological activities can vary depending on the substituents on the pyrazole ring.
Biological Activities
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Antimicrobial Activity: Potential use against certain microorganisms
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Antifungal Activity: Possible applications in controlling fungal growth
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Pharmacological Effects: Under investigation for potential therapeutic uses
Comparison with Similar Compounds
Similar compounds to 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid include other pyrazole derivatives with different substituents. These variations can significantly affect the biological activity and chemical reactivity of the compounds.
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid | C12H11N3O4 | Methylbenzyl group influences biological activity |
| Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C13H12ClN3O4 | Chlorine substituent may enhance biological activity |
| Methyl 1-(4-methoxybenzyl)-3-nitro-1H-pyrazole-4-carboxylate | C13H13N3O5 | Methoxy group affects solubility and reactivity |
Research Findings and Future Directions
Research into 1-(4-methylbenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is ongoing, focusing on its interaction mechanisms and potential applications. Future studies may explore its efficacy in various biological systems and its potential as a lead compound for drug development.
Research Directions
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Mechanistic Studies: Investigating how the compound interacts with biological targets.
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Application Development: Exploring its use in medicinal chemistry and agrochemicals.
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Derivative Synthesis: Developing new compounds with modified substituents to enhance activity.
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